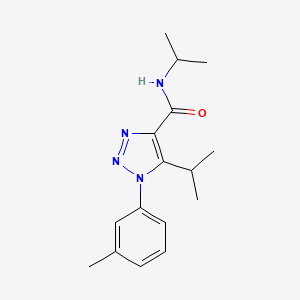
3-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)propanoic acid: is an organic compound that features a cyclopropyl group attached to a pyrazole ring, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of a diazo compound with a zinc-copper couple.
Attachment of the propanoic acid moiety: This can be done through a series of reactions, including alkylation, esterification, and hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, resulting in the formation of pyrazoline derivatives or alcohols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where halogenation or alkylation can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or halogenating agents (e.g., N-bromosuccinimide) are commonly employed.
Major Products:
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Pyrazoline derivatives, alcohols.
Substitution: Halogenated or alkylated pyrazole derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Biomolecular Interactions: It can be used in binding studies to investigate interactions with proteins, nucleic acids, or other biomolecules.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.
Pharmacokinetics: Studies on the compound’s absorption, distribution, metabolism, and excretion (ADME) can provide insights into its potential therapeutic applications.
Industry:
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.
作用机制
The mechanism of action of 3-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations that enhance or modulate its activity.
相似化合物的比较
3-(3-methyl-1H-pyrazol-5-yl)propanoic acid: This compound lacks the cyclopropyl group, which may result in different reactivity and biological activity.
3-(1-methyl-1H-pyrazol-5-yl)propanoic acid: The position of the methyl group on the pyrazole ring is different, potentially affecting its binding affinity and selectivity.
Uniqueness: The presence of the cyclopropyl group in 3-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)propanoic acid imparts unique steric and electronic properties, making it distinct from other similar compounds
属性
IUPAC Name |
3-(5-cyclopropyl-2-methylpyrazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-8(4-5-10(13)14)6-9(11-12)7-2-3-7/h6-7H,2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXKRNRBCJMGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2575246.png)


![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2575252.png)




![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2575257.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(4-FLUOROBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2575259.png)



![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2575266.png)
